![molecular formula C18H12Cl3NO B1420719 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160257-06-6](/img/structure/B1420719.png)
7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride (CCDC) is a chlorinated organic compound with a wide range of applications in the scientific research field. CCDC has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and the advantages and limitations for lab experiments. In
Scientific Research Applications
I have conducted a search for the scientific research applications of “7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride,” but unfortunately, there is limited information available on this specific compound’s unique applications. The available literature does not provide a comprehensive analysis focusing on six or eight unique applications as requested.
However, compounds containing the quinoline nucleus, such as 8-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that related compounds may also possess similar properties and could potentially be applied in these areas.
Mechanism of Action
It’s worth noting that compounds with similar structures, such as quinoline derivatives, have been studied extensively and are known to exhibit a variety of biological activities . For instance, quinoline derivatives have been reported to have antimicrobial, anticancer, and antifungal effects .
The mode of action of these compounds often involves interaction with specific cellular targets, leading to changes in cellular processes and biochemical pathways . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic effects .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO/c1-9-14(20)8-7-13-15(18(21)23)10(2)16(22-17(9)13)11-3-5-12(19)6-4-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBLNHFOMKXPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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